

An In-depth Technical Guide to 2-Bromoacetophenone

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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromoacetophenone**, a versatile reagent and building block in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a covalent modifier in biochemical signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for **2-bromoacetophenone** is 2-bromo-1-phenylethanone.^{[1][2][3][4]} This name precisely describes its chemical structure, featuring an acetophenone core with a bromine atom at the alpha-carbon position.

Due to its widespread use and historical nomenclature, 2-bromo-1-phenylethanone is known by a variety of synonyms. These are frequently encountered in chemical literature and supplier catalogs.

Common Synonyms:^{[1][5][6][7]}

- α -Bromoacetophenone
- Phenacyl bromide
- Bromomethyl phenyl ketone

- Benzoylmethyl bromide
- ω -Bromoacetophenone
- 2-Bromo-1-phenylethan-1-one
- Acetophenone, 2-bromo-

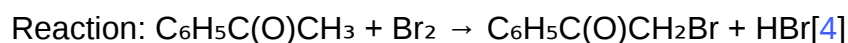
Physicochemical Properties

A summary of the key quantitative data for 2-bromo-1-phenylethanone is presented in the table below, facilitating easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₇ BrO	[5] [6] [7]
Molecular Weight	199.04 g/mol	[5] [6] [7]
CAS Number	70-11-1	[5]
Appearance	White to off-white or pale yellow crystalline solid	[7]
Melting Point	48-51 °C	[7]
Boiling Point	135 °C at 18 mmHg	[7]
Density	~1.65 g/cm ³	
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	[7]
InChI Key	LIGACIXOYTUXAW-UHFFFAOYSA-N	[5]

Experimental Protocols: Synthesis of 2-Bromo-1-phenylethanone

The most common and well-established method for the synthesis of 2-bromo-1-phenylethanone is the direct bromination of acetophenone. Below is a detailed experimental protocol adapted from established literature.



Materials:

- Acetophenone
- Liquid Bromine (Br_2)
- Anhydrous ether (or other suitable inert solvent)
- Anhydrous Aluminum Chloride (AlCl_3) (catalyst)
- Ice bath
- Separatory funnel
- Mechanical stirrer
- Reflux condenser
- Rotary evaporator
- Petroleum ether
- Methanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser, dissolve acetophenone in anhydrous ether. Cool the solution in an ice bath.
- **Catalyst Addition:** Add a catalytic amount of anhydrous aluminum chloride to the cooled solution.

- **Bromination:** Slowly add liquid bromine dropwise from the separatory funnel to the stirred solution. Maintain the temperature of the reaction mixture using the ice bath. The disappearance of the bromine color indicates the progress of the reaction.
- **Work-up:** Once the addition of bromine is complete and the reaction is deemed finished (e.g., by TLC), remove the ether and any dissolved hydrogen bromide under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, a brownish-yellow solid, is washed with a mixture of water and petroleum ether to remove impurities.
- **Recrystallization:** For a higher purity product, the crude 2-bromo-1-phenylethanone can be recrystallized from methanol to yield white crystals.

Role in Drug Development and Signaling Pathways

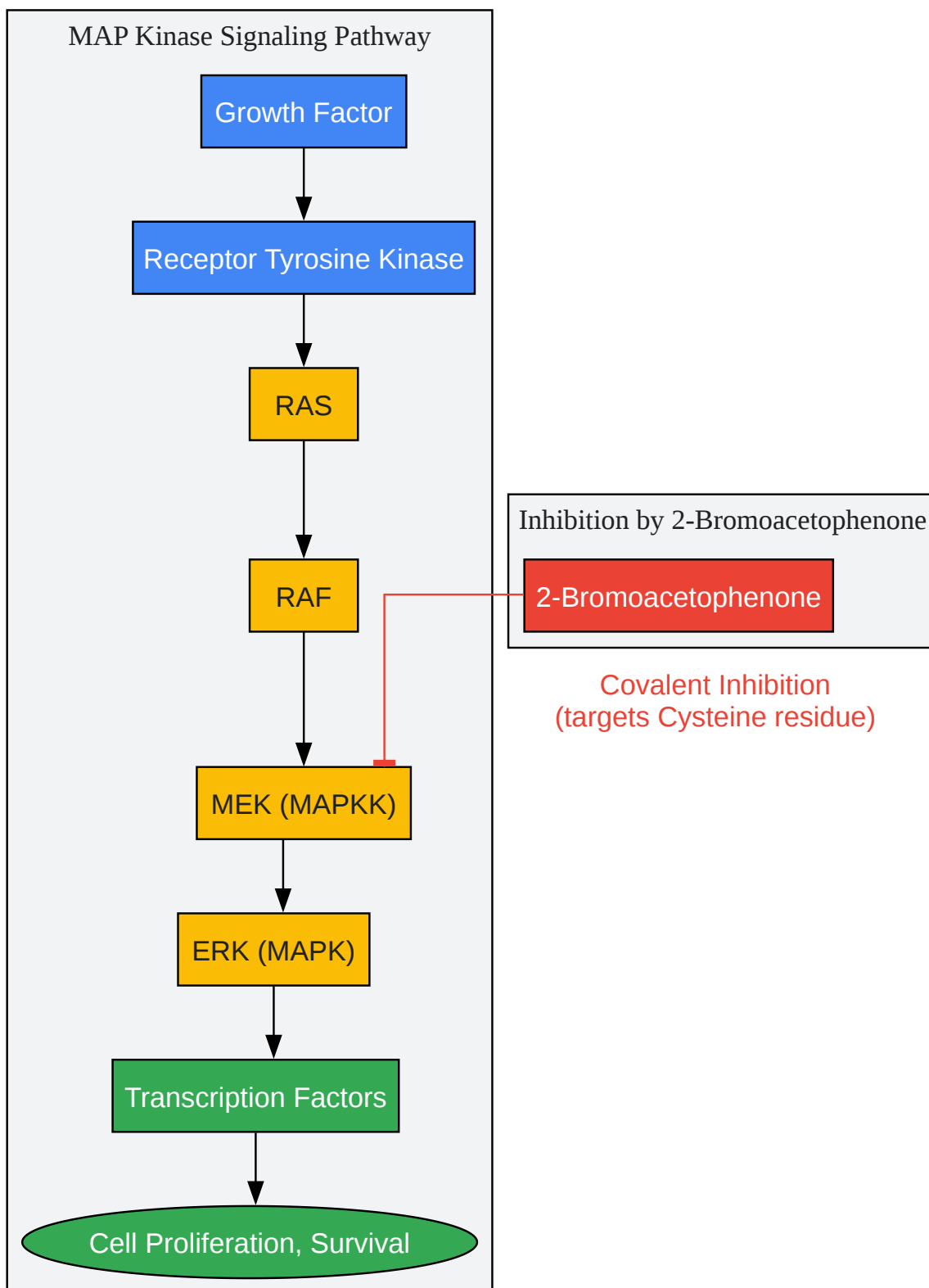
2-Bromoacetophenone and structurally related α -haloketones are of significant interest in drug development, primarily as covalent inhibitors of proteins, particularly kinases.

The α -carbon of 2-bromo-1-phenylethanone is highly electrophilic due to the presence of the adjacent carbonyl group and the bromine atom, which is a good leaving group. This makes it susceptible to nucleophilic attack by amino acid residues in proteins, most notably the thiol group of cysteine. This reaction results in the formation of a stable covalent bond, leading to irreversible inhibition of the target protein.

Covalent Inhibition of Kinase Signaling Pathways

Many protein kinases have cysteine residues in or near their ATP-binding pocket. Covalent inhibitors like 2-bromo-1-phenylethanone can be designed to first bind non-covalently to the active site and then react with a nearby cysteine, thus permanently blocking the kinase's activity. This approach can lead to highly potent and selective inhibitors.

The diagram below illustrates the general principle of how 2-bromo-1-phenylethanone can act as a covalent inhibitor in a generic MAP Kinase signaling pathway.



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Caption: Covalent inhibition of the MAPK pathway by **2-bromoacetophenone**.

Experimental Workflow: Synthesis of 2-Bromoacetophenone

The following diagram outlines the key steps in the laboratory synthesis of 2-bromo-1-phenylethanone.

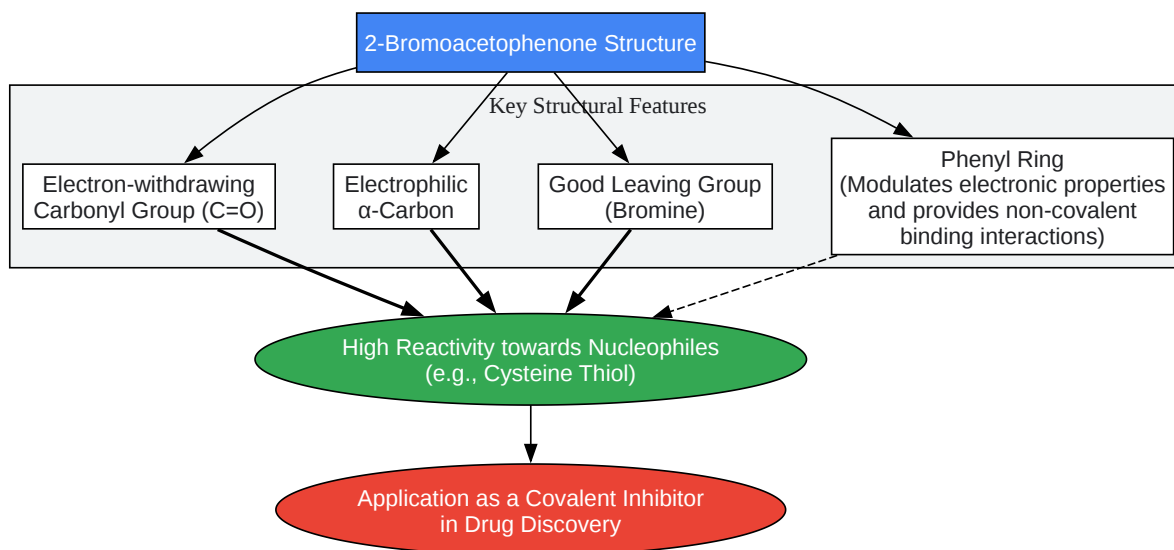


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Caption: Workflow for the synthesis and purification of **2-bromoacetophenone**.

Logical Relationship: Structure and Reactivity

The reactivity of 2-bromo-1-phenylethanone as a covalent modifier is a direct consequence of its molecular structure. The diagram below illustrates this relationship.



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Caption: Relationship between structure and reactivity of **2-bromoacetophenone**.

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